(R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
Description
(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine derivative featuring a 3-chloro-substituted pyridine ring at the 2-position and a trifluoroethylamine moiety. Key properties include:
Properties
Molecular Formula |
C7H7Cl2F3N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
GFJXDXGNLCJUQU-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 2,2,2-Trifluoroethylamine hydrochloride (commercially available or synthesized)
- 3-Chloropyridin-2-yl derivatives (e.g., acid chlorides or halogenated precursors)
- Bases such as triethylamine or sodium hydroxide for deprotonation and reaction facilitation
- Solvents including dichloromethane, water, tert-butyl methyl ether, and isopropanol
- Other reagents: oxalyl chloride for acid chloride formation, hydrogen chloride for salt formation
Representative Synthetic Procedure
| Step | Reaction Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Preparation of Acid Chloride | React 3-chloropyridin-2-carboxylic acid with oxalyl chloride in dichloromethane at 0°C under inert atmosphere | Acid chloride intermediate is formed for subsequent amide bond formation | Typically quantitative conversion; crude oil obtained for next step |
| 2. Amide Bond Formation | Add 2,2,2-trifluoroethylamine hydrochloride and triethylamine in dichloromethane at 0°C; stir for 1-2 hours | Nucleophilic substitution to form the trifluoroethyl amide derivative | Yields reported around 58-65%; purification by silica gel chromatography |
| 3. Salt Formation | Treat the free amine product with hydrogen chloride in suitable solvent (e.g., isopropanol) | Conversion to hydrochloride salt to improve stability and solubility | Isolated as crystalline solid; melting point and purity confirmed |
This general procedure is supported by experimental data indicating:
- Use of triethylamine as a base to neutralize hydrochloride salts and facilitate nucleophilic attack
- Low temperature (0-10°C) to control reaction rate and minimize side reactions
- Purification by column chromatography or recrystallization from solvents such as n-heptane and isopropanol
Alternative Approaches and Variations
- Buffering capacity studies have shown that trifluoroethylamine derivatives provide physiological pH buffering, which can influence reaction conditions and product stability.
- Use of tert-butyl methyl ether as an extraction solvent during intermediate isolation enhances purity and yield.
- Hydrogen chloride gas or hydrochloric acid solutions are used to form the hydrochloride salt under controlled temperature to avoid decomposition.
- Some methods employ sodium hydroxide aqueous solutions for neutralization and phase separation steps.
Data Table Summarizing Key Preparation Parameters
| Parameter | Conditions | Observations/Results |
|---|---|---|
| Starting amine | 2,2,2-Trifluoroethylamine hydrochloride | Commercially available; used as hydrochloride salt |
| Base | Triethylamine (1.2-3 equiv.) | Neutralizes HCl, promotes nucleophilic substitution |
| Solvent | Dichloromethane, tert-butyl methyl ether, isopropanol | Solvent choice critical for reaction and purification |
| Temperature | 0–10°C during addition and reaction | Controls reaction rate and minimizes side reactions |
| Reaction time | 1–2 hours for amide formation | Sufficient for completion as monitored by chromatography |
| Purification | Silica gel chromatography, recrystallization | Yields 58–100% depending on step and scale |
| Final salt formation | Treatment with HCl in isopropanol | Produces stable hydrochloride salt with defined melting point (e.g., 95–102°C) |
Research Findings and Analytical Data
- Yield Efficiency: Reported yields vary from 58% to quantitative (100%) in intermediate steps depending on reaction scale and purification method.
- Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to confirm disappearance of starting amines and purity of products. Purity levels above 90% are common after purification.
- Melting Point: Crystalline hydrochloride salts typically have melting points in the range of 95–102°C, consistent with literature data.
- Stability: The hydrochloride salt form enhances compound stability during storage, recommended at 2–8°C or frozen at -20°C to -80°C for long-term storage.
- Solubility: Stock solutions are prepared in solvents such as DMSO, with heating and sonication recommended to aid dissolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can produce corresponding oxides and amines, respectively.
Scientific Research Applications
Hypoxia-Inducible Factor 2-alpha Inhibition
One of the primary applications of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is its role as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels and is implicated in various cancers. By inhibiting HIF-2α, this compound may help reduce tumor growth and improve therapeutic outcomes in specific cancer types.
Synthesis Pathways
The synthesis of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can be achieved through several methods that ensure high purity levels. The synthetic pathways often involve the use of fluorinated reagents and chlorinated intermediates to construct the trifluoromethyl group and the chloropyridine ring.
Building Block for Pharmaceutical Agents
Beyond its role as a HIF-2α inhibitor, (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride serves as a valuable building block in the synthesis of other pharmaceutical compounds. Its unique structural characteristics allow for the development of derivatives that may exhibit enhanced biological activity or stability.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloroaniline | C6H6ClN | Simple amine structure; less fluorinated |
| Trifluoroethylamine | C2H4F3N | Lacks the pyridine ring; simpler structure |
| Pyridinyl Triazoles | Variable | Diverse biological activities; different heterocyclic structure |
| 5-Chloroindole | C8H6ClN | Indole base structure; different pharmacological profile |
The unique combination of trifluoromethyl and chloropyridine groups in (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride distinguishes it from these compounds, particularly regarding its potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes comparisons with three closely related analogs:
Biological Activity
(R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride, with the CAS number 2089671-65-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7ClF3N2
- Molecular Weight : 247.04 g/mol
- IUPAC Name : (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
The compound features a trifluoroethyl group and a chloropyridine moiety, which contribute to its unique biological profile.
The biological activity of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antiparasitic Activity : Similar compounds have shown efficacy against Plasmodium species. The incorporation of polar functionalities has been noted to enhance solubility and potentially improve bioactivity against malaria parasites .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiparasitic | Potential activity against P. falciparum | |
| Cytotoxicity | Inhibition of HepG2 cells | |
| Metabolic Stability | Varies with structural modifications |
Case Studies and Research Findings
-
Antiparasitic Efficacy :
A study evaluated the activity of various nitrogen analogs against P. falciparum and found that modifications to the pyridine ring significantly influenced potency. Compounds with similar structures exhibited EC50 values in the low micromolar range, indicating potential for further development . -
Cytotoxicity Assessment :
The cytotoxic effects were measured using HepG2 cell lines, where the compound displayed moderate inhibition at specific concentrations. This suggests that while it may be effective against certain parasites, it also poses risks for human cell lines . -
Metabolic Stability :
Research indicated that the metabolic stability of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can be affected by structural changes. For instance, the introduction of different substituents on the pyridine ring altered its stability in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
